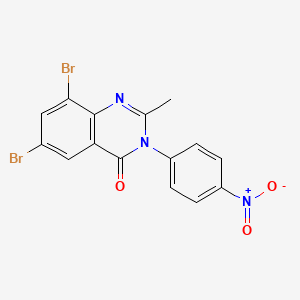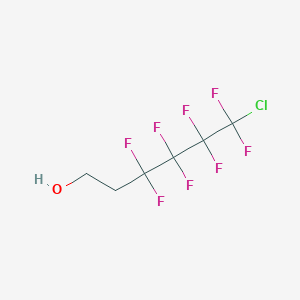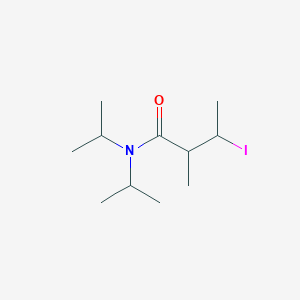germane CAS No. 184865-95-0](/img/no-structure.png)
[(2-Ethynylphenyl)ethynyl](trimethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethynylphenyl)ethynylgermane is an organogermanium compound with the molecular formula C13H14Ge This compound features a germanium atom bonded to a trimethyl group and a phenyl ring substituted with two ethynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynylphenyl)ethynylgermane typically involves the reaction of trimethylgermanium chloride with a suitable ethynyl-substituted phenyl compound. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-germanium bonds under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of (2-Ethynylphenyl)ethynylgermane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethynylphenyl)ethynylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium center to lower oxidation states.
Substitution: The trimethylgermanium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Ethynylphenyl)ethynylgermane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organogermanium compounds and as a reagent in cross-coupling reactions.
Materials Science: The compound is explored for its potential in the development of germanium-based semiconductors and optoelectronic devices.
Biology and Medicine: Organogermanium compounds, including (2-Ethynylphenyl)ethynylgermane, are studied for their potential biological activities, such as anticancer and antiviral properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2-Ethynylphenyl)ethynylgermane involves its interaction with molecular targets through its ethynyl and phenyl groups. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, in biological systems, the compound may interact with enzymes and proteins, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Ethynylphenyl)ethynylsilane: Similar structure but with silicon instead of germanium.
(2-Ethynylphenyl)ethynylstannane: Similar structure but with tin instead of germanium.
(2-Ethynylphenyl)ethynylplumbane: Similar structure but with lead instead of germanium.
Uniqueness
(2-Ethynylphenyl)ethynylgermane is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability, making them valuable in specific applications where other elements may not perform as effectively.
Eigenschaften
| 184865-95-0 | |
Molekularformel |
C13H14Ge |
Molekulargewicht |
242.88 g/mol |
IUPAC-Name |
2-(2-ethynylphenyl)ethynyl-trimethylgermane |
InChI |
InChI=1S/C13H14Ge/c1-5-12-8-6-7-9-13(12)10-11-14(2,3)4/h1,6-9H,2-4H3 |
InChI-Schlüssel |
QFVDNRNEPLTGQS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C)C#CC1=CC=CC=C1C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)

![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)

![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
